molecular formula C15H25NO4 B13097715 2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid

2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid

Cat. No.: B13097715
M. Wt: 283.36 g/mol
InChI Key: CXGAVFUMLUXEOE-UHFFFAOYSA-N
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Description

2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid is a chemical compound with the molecular formula C15H25NO4. It is a spirocyclic compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its interesting structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The spirocyclic structure is then formed through a series of cyclization reactions. Common reagents used in the synthesis include tert-butyl dicarbonate (Boc2O) for the protection step and various cyclization agents to form the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar steps to the laboratory synthesis, scaled up for larger production. This would include the use of large-scale reactors and purification systems to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The spirocyclic structure allows it to interact uniquely with biological targets, potentially leading to novel therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
  • 6-Amino-2-Boc-2-azaspiro[4.5]decane

Uniqueness

2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural uniqueness can lead to different reactivity and interactions compared to similar compounds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-6-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16)7-5-4-6-11(15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)

InChI Key

CXGAVFUMLUXEOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2C(=O)O

Origin of Product

United States

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